(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid
Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid” is a chemical compound with the CAS number 1217677-36-5 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C14H19NO4 . Its molecular weight is 265.31 .Physical And Chemical Properties Analysis
This compound should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .Scientific Research Applications
Enantioselective Synthesis : This compound has been used in the enantioselective synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. The synthesis involves coupling with intermediates to achieve high enantiomeric excess (Pajouhesh et al., 2000).
Intermediate in Natural Product Synthesis : It serves as a key intermediate in synthesizing biotin, a water-soluble vitamin crucial for the metabolic cycle, including the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Antimicrobial Activity : Derivatives synthesized from this compound have been evaluated for their antimicrobial activities, with some showing strong activities against tested microorganisms (Pund et al., 2020).
Pharmacophore Preparation : It has been used in the preparation of beta-amino acid pharmacophores through asymmetric hydrogenation processes (Kubryk & Hansen, 2006).
Polymer Synthesis : The compound is involved in the synthesis and polymerization of novel amino acid-derived acetylene monomers, contributing to the study of the properties of formed polymers (Gao et al., 2003).
Catalysis : It plays a role in N-tert-butoxycarbonylation of amines using heterogenous and recyclable catalysts, highlighting its importance in environmentally benign catalysis (Heydari et al., 2007).
Synthesis of Bioorganometallics : This compound has been used in synthesizing carboxylic acid derivatives with applications in medicinal organometallic chemistry (Patra et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICHKLMIOJEDAM-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426608 | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid | |
CAS RN |
499995-75-4 | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499995-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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